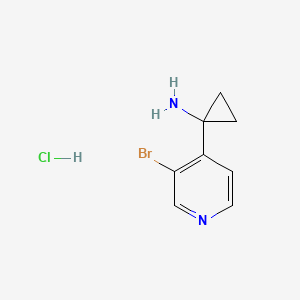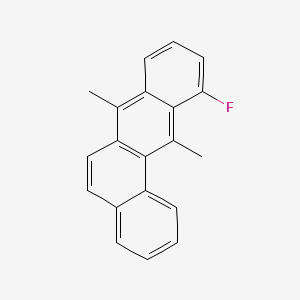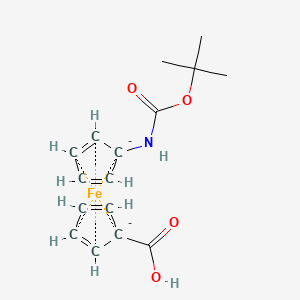
tert-butyl N-cyclopentylcarbamate;cyclopenta-2,4-diene-1-carboxylic acid;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Bocamino-ferrocene-1-carboxylic acid is an organometallic compound that features a ferrocene core with a Boc-protected amino group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1’-Bocamino-ferrocene-1-carboxylic acid can be synthesized through a multi-step process. The synthesis typically begins with the preparation of ferrocene derivatives, followed by the introduction of the Boc-protected amino group and the carboxylic acid group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of 1’-Bocamino-ferrocene-1-carboxylic acid on a larger scale would likely involve optimization of the laboratory-scale procedures. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1’-Bocamino-ferrocene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: Reduction reactions can convert the ferrocenium ions back to ferrocene.
Substitution: The Boc-protected amino group and carboxylic acid group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include silver salts and benzoquinone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ferrocene core results in ferrocenium ions, while substitution reactions can yield various functionalized derivatives.
Aplicaciones Científicas De Investigación
1’-Bocamino-ferrocene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organometallic compounds and as a ligand in catalysis.
Biology: The compound has been investigated for its potential as a bioactive molecule, particularly in drug development.
Medicine: Research has shown promise in using 1’-Bocamino-ferrocene-1-carboxylic acid for the treatment of cancer, microbial infections, and inflammatory diseases.
Industry: It is utilized in the development of advanced materials and electrochemical sensors.
Mecanismo De Acción
The mechanism by which 1’-Bocamino-ferrocene-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The ferrocene core can undergo redox reactions, which play a crucial role in its biological activity. The Boc-protected amino group and carboxylic acid group can interact with various enzymes and receptors, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
Ferrocenecarboxylic acid: This compound has a similar ferrocene core but lacks the Boc-protected amino group.
Ferrocene-1,1’-diamine: This compound features two amino groups attached to the ferrocene core.
Uniqueness: 1’-Bocamino-ferrocene-1-carboxylic acid is unique due to the presence of both a Boc-protected amino group and a carboxylic acid group. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C16H19FeNO4-2 |
|---|---|
Peso molecular |
345.17 g/mol |
Nombre IUPAC |
tert-butyl N-cyclopenta-2,4-dien-1-ylcarbamate;cyclopenta-2,4-diene-1-carboxylic acid;iron |
InChI |
InChI=1S/C10H14NO2.C6H5O2.Fe/c1-10(2,3)13-9(12)11-8-6-4-5-7-8;7-6(8)5-3-1-2-4-5;/h4-7H,1-3H3,(H,11,12);1-4H,(H,7,8);/q2*-1; |
Clave InChI |
PTELPIHUCNTZPL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N[C-]1C=CC=C1.C1=C[C-](C=C1)C(=O)O.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


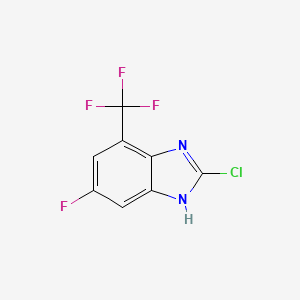

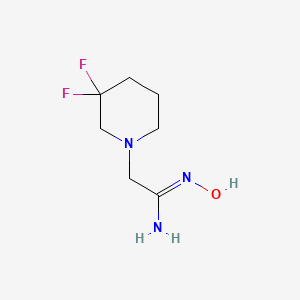

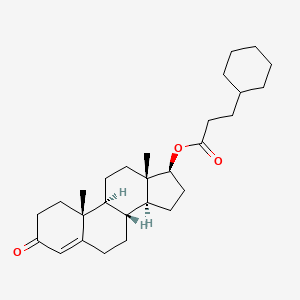
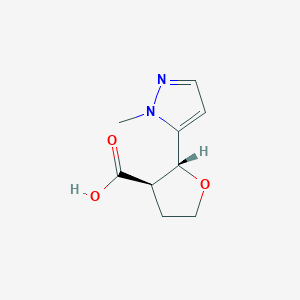
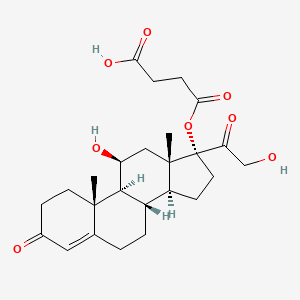
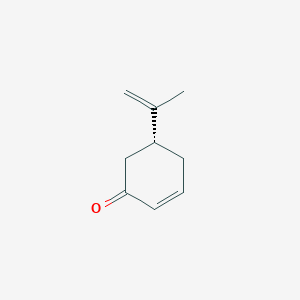
![2-[4-(Tetrahydro-1(2H)-pyrimidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13430603.png)

![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxyacetamide](/img/structure/B13430613.png)
![[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13430617.png)
